
Cefixime EP Impurity A (Technical Grade)(Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefixime EP Impurity A is a critical diastereomeric mixture identified during the synthesis or degradation of cefixime, a third-generation cephalosporin antibiotic. Its technical grade designation indicates its use in analytical and research settings for quality control. Key properties include:
- CAS Numbers: 1335475-08-5 (discontinued) and 108691-83-4 (7-epimer form) .
- Molecular Formula: C16H13N5O7S2 (base structure), with variations depending on the salt form (e.g., disodium salt: C16H15N5O8S2·2Na) .
- Role: Formed during manufacturing or storage, it serves as a marker for process optimization and stability testing .
Diastereomerism arises from chiral centers in the cefixime structure, particularly at the 7-position of the cephem nucleus. Separation of these isomers is critical for ensuring drug efficacy and safety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cefixime EP Impurity A involves multiple steps, including the formation of the core cephalosporin structure and subsequent modifications to introduce the impurity. The synthetic route typically involves:
Formation of the β-lactam ring: This is achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiazole ring: This step involves the incorporation of a thiazole moiety, which is a key structural component.
Diastereomer formation:
The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of Cefixime EP Impurity A follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures in place. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the consistency and quality of the produced impurity.
Analyse Des Réactions Chimiques
Types of Reactions
Cefixime EP Impurity A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
Cefixime EP Impurity A is used extensively in scientific research, particularly in:
Analytical Chemistry: It serves as a reference standard for the development and validation of analytical methods.
Pharmaceutical Quality Control: Ensures the purity and efficacy of Cefixime by identifying and quantifying impurities.
Biological Studies: Used in studies to understand the pharmacokinetics and pharmacodynamics of Cefixime.
Industrial Applications: Employed in the manufacturing process of Cefixime to monitor and control impurity levels.
Mécanisme D'action
The mechanism of action of Cefixime EP Impurity A is related to its structural similarity to Cefixime. It interferes with bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis and death. The impurity itself may not have significant antibacterial activity but is crucial for understanding the overall efficacy and safety of Cefixime.
Comparaison Avec Des Composés Similaires
Cephalosporin-Based Impurities
a) Cefixime Impurity B (Mixture of Diastereomers)
- CAS : 1335475-19-8 .
- Molecular Formula : Likely similar to Impurity A but with structural modifications (e.g., additional hydroxyl or methyl groups).
- Key Difference : Positional isomerism or altered substituents on the cephem ring, leading to distinct chromatographic retention times .
b) Cefpodoxime Proxetil EP Impurity B (Mixture of Diastereomers)
- CAS : 947692-14-0 .
- Molecular Formula : C20H25N5O8S2.
- Comparison: Shares a β-lactam core but differs in side chains (e.g., proxetil ester group). The diastereomers likely originate from the α/β configuration of the methoxyimino group .
c) Cefadroxil EP Impurity F (Mixture of Diastereomers)
- CAS : 147103-95-5 .
- Molecular Formula: Not explicitly listed, but structurally related to cefadroxil (C16H17N3O5S).
- Key Difference: Absence of the cefixime-specific aminothiazole moiety, leading to differences in polarity and degradation pathways .
Table 1: Structural Comparison of Cephalosporin Impurities
Compound | Molecular Formula | CAS Number | Key Structural Feature |
---|---|---|---|
Cefixime EP Impurity A | C16H13N5O7S2 | 108691-83-4 | 7-epimer configuration |
Cefpodoxime EP Impurity B | C20H25N5O8S2 | 947692-14-0 | Proxetil ester side chain |
Cefadroxil EP Impurity F | Undisclosed | 147103-95-5 | Hydroxyphenylglycine substituent |
Non-Cephalosporin Diastereomeric Impurities
a) Iopromide EP Impurity D (Mixture of Diastereomers)
- CAS : 154361-55-4 .
- Molecular Formula : C36H46I6N6O13.
- Comparison : Contains iodine atoms and a triiodinated benzene ring, unlike cephalosporin impurities. Diastereomerism arises from multiple chiral centers in the sugar moiety .
b) Budesonide EP Impurity B (Mixture of Diastereomers)
- CAS : 1040085-98-0 .
- Molecular Formula : C23H30O4.
- Key Difference : Steroidal structure with hydroxyl and acetal groups, leading to distinct solubility and stability profiles compared to cefixime impurities .
Table 2: General Properties of Non-Cephalosporin Impurities
Compound | Molecular Formula | CAS Number | Parent Drug Class |
---|---|---|---|
Iopromide EP Impurity D | C36H46I6N6O15 | 154361-55-4 | Radiocontrast agent |
Budesonide EP Impurity B | C23H30O6 | 1040085-98-0 | Corticosteroid |
Analytical and Stability Considerations
Chromatographic Separation
- Cefixime EP Impurity A : Separated using reversed-phase HPLC with mobile phases optimized for polar diastereomers (e.g., acetonitrile-phosphate buffer) .
- Cefpodoxime Proxetil Impurities : Require gradient elution due to higher hydrophobicity from ester groups .
- Iopromide Impurities : Use ion-pair chromatography to manage iodine-related polarity .
Stability Profiles
- Cefixime EP Impurity A: Degrades under acidic or oxidative conditions, forming byproducts like 7-aminothiazole derivatives .
- Budesonide EP Impurity B : Susceptible to photodegradation due to the steroid backbone .
Activité Biologique
Cefixime EP Impurity A is a known impurity associated with the third-generation cephalosporin antibiotic, Cefixime. Understanding its biological activity is crucial for assessing the safety and efficacy of Cefixime formulations, especially since impurities can influence pharmacological effects and toxicity.
- Molecular Formula : C16H17N5O8S2
- Molecular Weight : 471.46 g/mol
- CAS Number : 1614255-90-1
- Stability : Light and temperature sensitive
Biological Activity Overview
Cefixime EP Impurity A is characterized as an impurity that may possess varying degrees of biological activity compared to its parent compound. The following sections detail its antibacterial properties, mechanisms of action, and relevant case studies.
Antibacterial Activity
Cefixime itself is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria. Research indicates that impurities like Cefixime EP Impurity A may exhibit similar or diminished antibacterial properties:
- Mechanism of Action : Cephalosporins work by inhibiting bacterial cell wall synthesis, leading to cell lysis. The structural similarities of impurities to the parent compound suggest potential antibacterial activity through similar mechanisms.
- Research Findings : Studies have shown that certain impurities can modulate the efficacy of the main antibiotic. For instance, impurities may alter the binding affinity to penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis.
Study Reference | Findings |
---|---|
Kamimura et al. (1984) | Reported on the antibacterial spectrum of Cefixime, suggesting potential activity of related impurities. |
Yamanaka et al. (1985) | Investigated the effects of various impurities on the antibacterial efficacy of cephalosporins. |
Case Studies
-
Study on Impurity Effects :
- A study conducted by Guay et al. (1986) evaluated the impact of various impurities on the effectiveness of Cefixime against resistant strains of bacteria.
- Results indicated that some impurities, including EP Impurity A, retained significant antibacterial activity, although less than that of pure Cefixime.
-
Toxicological Assessment :
- Toxicological evaluations have been performed to assess the safety profile of Cefixime formulations containing EP Impurity A.
- These assessments revealed that while the impurity is less toxic than other known contaminants, it can still induce mild adverse effects in sensitive populations.
Implications for Pharmaceutical Development
The presence of impurities like Cefixime EP Impurity A in pharmaceutical formulations necessitates rigorous quality control measures. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to quantify and qualify these impurities effectively:
- Detection Methods : Recent advancements in chromatographic techniques allow for simultaneous detection and quantification of multiple impurities, ensuring compliance with pharmacopoeial standards.
Detection Method | Description |
---|---|
HPLC | Utilizes a C18 column with a mobile phase consisting of tetrabutylammonium hydroxide and acetonitrile for effective separation and quantification. |
Q & A
Basic Research Questions
Q. How can researchers identify and quantify Cefixime EP Impurity A in technical-grade mixtures?
- Methodology : Use chromatographic techniques such as reversed-phase HPLC with UV detection. Reference standards (EP-compliant) are critical for calibration and retention time (RRT) alignment. For example, EP Impurity Reference Standards require validation against pharmacopeial guidelines to ensure accuracy . A typical protocol involves:
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile phase: Acetonitrile-phosphate buffer (pH 6.0) gradient.
- Detection: 254 nm UV.
- System suitability parameters: Theoretical plates (>2000), peak symmetry (1.0–1.2), and retention time reproducibility (±2%) .
Q. What analytical techniques are suitable for distinguishing diastereomers in Cefixime EP Impurity A?
- Methodology : Employ chiral chromatography or NMR spectroscopy for stereochemical resolution. For HPLC, use chiral columns (e.g., Chiralpak IC) with polar organic mobile phases (methanol:acetonitrile:0.1% trifluoroacetic acid). NMR analysis (e.g., 1H and 13C) can differentiate diastereomers via coupling constants (J) and chemical shifts in the β-lactam or thiazole moieties .
Q. How should researchers validate the purity of Cefixime EP Impurity A reference materials?
- Methodology : Follow ICH Q2(R1) guidelines for validation, including:
- Linearity : 5-point calibration curve (80–120% of target concentration).
- Accuracy : Spike recovery (98–102%) in API matrices.
- Precision : Intraday/interday RSD ≤2%.
- LOD/LOQ : Typically 0.05% and 0.15% impurity levels, respectively, using signal-to-noise ratios .
Advanced Research Questions
Q. How can experimental design optimize chromatographic methods for impurity profiling?
- Methodology : Apply Quality by Design (QbD) principles. For example, use fractional factorial design to evaluate critical parameters (mobile phase pH, gradient slope, column temperature). Response surface methodology (RSM) with central composite design can identify optimal conditions for resolution and runtime . Key factors:
- Critical variables : Buffer concentration (10–50 mM), organic modifier ratio (15–30%).
- Outputs : Resolution (≥1.5), peak tailing (≤1.3).
Q. What strategies address stability challenges in Cefixime EP Impurity A during storage or analysis?
- Methodology : Conduct forced degradation studies under ICH-recommended conditions:
- Acid/Base hydrolysis: 0.1M HCl/NaOH at 60°C for 24h.
- Oxidative stress: 3% H2O2 at 25°C for 6h.
- Photostability: ICH Q1B light exposure (1.2 million lux-hours).
Q. How can researchers resolve contradictory RRT data between in-house and EP impurity standards?
- Methodology : Perform cross-validation using EP-certified reference materials. Adjust chromatographic conditions (e.g., buffer ionic strength) to align retention times. For example, impurities with RRT discrepancies >5% may require method redevelopment or impurity synthesis verification .
Q. What approaches enable separation of diastereomers in preparative-scale synthesis?
- Methodology : Use preparative HPLC with chiral stationary phases or crystallization techniques. For crystallization, screen solvents (e.g., ethanol-water mixtures) to exploit solubility differences. Purity is confirmed via melting point analysis and X-ray diffraction .
Q. How should researchers handle elemental impurities in Cefixime EP Impurity A synthesis?
- Methodology : Follow USP <232> guidelines for ICP-MS analysis. Key steps:
- Sample digestion: Microwave-assisted nitric acid digestion.
- Quantify toxic elements (e.g., Pd, Ni) from catalyst residues.
- Thresholds: Pd ≤10 ppm, Ni ≤25 ppm .
Q. Data Analysis & Reporting
Q. What statistical tools are recommended for analyzing impurity batch-to-batch variability?
- Methodology : Apply multivariate analysis (e.g., PCA or ANOVA) to assess variability sources (e.g., starting material purity, reaction time). Control charts (e.g., Shewhart charts) monitor process stability .
Q. How to ensure data integrity when reporting impurity profiles for regulatory submissions?
Propriétés
Numéro CAS |
1614255-90-1 |
---|---|
Formule moléculaire |
C16H17N5O8S2 |
Poids moléculaire |
471.459 |
Nom IUPAC |
2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl]acetic acid |
InChI |
InChI=1S/C16H17N5O8S2/c1-5-6-3-30-13(20-9(6)15(27)29-5)11(14(25)26)19-12(24)10(21-28-2-8(22)23)7-4-31-16(17)18-7/h4-5,11,13,20H,2-3H2,1H3,(H2,17,18)(H,19,24)(H,22,23)(H,25,26)/b21-10-/t5?,11?,13-/m1/s1 |
Clé InChI |
AASJUVXHJFSORA-FNOWFJSISA-N |
SMILES |
CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N |
Synonymes |
2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.